Salcaprozate sodium
CAS No.: 203787-91-1
Cat. No.: VC0001399
Molecular Formula: C15H21NNaO4
Molecular Weight: 302.32 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

CAS No. | 203787-91-1 |
---|---|
Molecular Formula | C15H21NNaO4 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | sodium;8-[(2-hydroxybenzoyl)amino]octanoate |
Standard InChI | InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19); |
Standard InChI Key | RYXLCKUMPSGTIX-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na] |
Appearance | White powder |
Boiling Point | 521.7°C at 760 mmHg |
Melting Point | 183-185°C |
Property | Value | Source |
---|---|---|
CAS Number | 203787-91-1 | |
Molecular Formula | ||
Molecular Weight | 303.33 g/mol | |
Solubility (Water) | 33 mg/mL | |
Storage Conditions | Room temperature, inert atmosphere |
Chemical and Physical Properties
SNAC’s amphiphilic nature arises from its dual functional groups: a hydrophilic sodium carboxylate and a hydrophobic octanoyl chain linked to a salicylamide group . This structure underpins its solubility profile, with moderate solubility in polar solvents like water (33 mg/mL) and dimethyl sulfoxide (DMSO) . Stability studies indicate hygroscopicity, necessitating storage in inert environments to prevent degradation .
Thermodynamic and Spectroscopic Characteristics
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Infrared Spectroscopy (IR): Peaks at 1650 cm (amide C=O stretch) and 1550 cm (aromatic C=C) confirm its functional groups .
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Nuclear Magnetic Resonance (NMR): -NMR spectra show distinct signals for the octanoyl chain (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
Mechanism of Action
The precise mechanism by which SNAC enhances drug absorption remains debated, though two primary hypotheses dominate current research:
Hypothesis 1: Membrane Permeability Modulation
SNAC may transiently perturb gastrointestinal epithelial cell membranes, increasing fluidity and enabling paracellular or transcellular transport of macromolecules . In vitro studies using Caco-2 cell monolayers demonstrated a 3.68-fold increase in the apparent permeability coefficient () of salmon calcitonin when co-administered with 200 µg/mL SNAC . This effect correlates with reduced transepithelial electrical resistance (TEER), suggesting tight junction modulation .
Hypothesis 2: Non-Covalent Complexation
SNAC could form transportable complexes with APIs via hydrophobic or hydrogen-bonding interactions, masking polar groups and enhancing lipophilicity . For example, SNAC increased the permeability of octreotide across human colonic mucosae by 2.1-fold in simulated intestinal fluid, without degrading the peptide .
Table 2: Comparative Permeation Enhancement by SNAC
Drug | Model System | Permeability Increase | Source |
---|---|---|---|
Octreotide | Human colonic mucosae | 2.1-fold | |
Salmon Calcitonin | Caco-2 cells | 3.68-fold | |
Heparin | Rat jejunum | 2.5-fold |
Pharmacological Applications
Oral Delivery of Peptides and Proteins
SNAC’s most notable application is in oral formulations of peptides like semaglutide (used for type 2 diabetes) and heparin . For instance, a phase III trial of an SNAC-heparin formulation reported 15–20% oral bioavailability, comparable to subcutaneous injection .
Small-Molecule Drugs
Beyond macromolecules, SNAC enhances absorption of small molecules with low permeability, such as cromolyn (a mast cell stabilizer). Preclinical data show a 2.14-fold increase in cromolyn’s when administered with SNAC .
Recent Research and Developments
Combination Therapies
Ongoing research explores SNAC’s synergy with other permeation enhancers. For example, combining SNAC with medium-chain triglycerides improved insulin absorption in porcine models by 4.2-fold compared to SNAC alone .
Challenges and Future Directions
Mechanistic Uncertainties
The lack of direct evidence for SNAC’s complexation or membrane effects necessitates advanced imaging studies (e.g., cryo-EM) to elucidate its mode of action .
Luminal Fluid Interactions
SNAC’s efficacy diminishes in simulated intestinal fluids due to interactions with surfactants and bile salts, mandating novel formulation strategies like enteric coatings .
Scalability and Cost
While SNAC-based tablets are economically viable, large-scale synthesis of high-purity SNAC remains challenging, with current yields at 65–70% .
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